molecular formula C19H18N2O6 B1318696 2-Phthalimidoglutaranilic acid CAS No. 52604-91-8

2-Phthalimidoglutaranilic acid

Cat. No.: B1318696
CAS No.: 52604-91-8
M. Wt: 370.4 g/mol
InChI Key: VVINEXJPKPLCII-UHFFFAOYSA-N
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Description

2-Phthalimidoglutaranilic Acid is a chemical compound with the molecular formula C19H18N2O6 . It is a complex organic compound that can be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The average mass is 370.356 Da and the monoisotopic mass is 370.116486 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Industrial and Environmental Applications

  • Phthalates, which include compounds like 2-phthalimidoglutaranilic acid, are widely used in industrial applications due to their properties as plasticizers. They are used in manufacturing flexible vinyl for consumer products, flooring, wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).
  • These compounds are also used in personal-care products such as perfumes, lotions, cosmetics, as well as solvents and plasticizers for cellulose acetate. They are involved in making lacquers, varnishes, and coatings, including timed-release pharmaceuticals (Hauser & Calafat, 2005).

Biological and Chemical Research

  • Studies have shown that when thalidomide, closely related to this compound, is administered to animals, it breaks down and is excreted as transformation products, including 4-phthalimidoglutaramic acid. This indicates its potential role in biological transformations and metabolite analysis (Schumacher, Smith, & Williams, 1965).

Microbial Metabolism

  • Research on Pseudomonas aeruginosa shows that thalidomide supports the growth of this bacterium, indicating potential uses in studying microbial metabolism and environmental biodegradation (Midtvedt & Lindstedt, 2009).

Materials Science

  • This compound-related compounds have applications in materials science, such as in the surface analytical examination of passive layers on alloys, indicating their use in corrosion science and materials engineering (Druska & Strehblow, 1996).

Biochemistry and Molecular Biology

  • It plays a role in biochemical studies, such as in the examination of the malate/aspartate shuttle in mitochondria, showing its utility in cellular and molecular biology research (Dry, Dimitriadis, Ward, & Wiskich, 1987).

Mechanism of Action

The mechanism of action of 2-Phthalimidoglutaranilic Acid is not clearly defined in the available literature .

Safety and Hazards

The safety data sheet for 2-Phthalimidoglutaranilic Acid provides information about its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions of 2-Phthalimidoglutaranilic Acid are not explicitly mentioned in the available literature .

Properties

IUPAC Name

5-anilino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5.H2O/c22-16(20-12-6-2-1-3-7-12)11-10-15(19(25)26)21-17(23)13-8-4-5-9-14(13)18(21)24;/h1-9,15H,10-11H2,(H,20,22)(H,25,26);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVINEXJPKPLCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590415
Record name 5-Anilino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52604-91-8
Record name 5-Anilino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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